2-naphthalen-2-yloxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
2-naphthalen-2-yloxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that features a naphthalene ring and a pyrazolo[1,5-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-2-yloxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide typically involves the reaction of naphthalen-2-ol with a suitable acylating agent to form the naphthalen-2-yloxy intermediate. This intermediate is then reacted with pyrazolo[1,5-a]pyridine-3-ylmethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-naphthalen-2-yloxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalen-2-ylmethanol derivatives. Substitution reactions can result in a variety of substituted naphthalene or pyrazolo[1,5-a]pyridine compounds .
Scientific Research Applications
2-naphthalen-2-yloxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-naphthalen-2-yloxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The pyrazolo[1,5-a]pyridine moiety is known to interact with various biological targets, including kinases and other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have applications in fluorescence and optoelectronics.
Naphthalen-2-yloxy derivatives: Compounds with similar naphthalene-based structures are used in various chemical and biological applications.
Uniqueness
2-naphthalen-2-yloxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its dual functionality as both a naphthalene and pyrazolo[1,5-a]pyridine derivative makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(21-12-17-13-22-23-10-4-3-7-19(17)23)14-25-18-9-8-15-5-1-2-6-16(15)11-18/h1-11,13H,12,14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGZKAMWWLXIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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